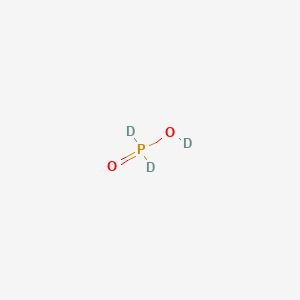
Lacto-N-fucopentaose V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lacto-N-fucopentaose V is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is composed of five monosaccharide units: galactose, N-acetylglucosamine, galactose, glucose, and fucose. This compound plays a crucial role in the development of the infant gut microbiota and the immune system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lacto-N-fucopentaose V can be synthesized through multi-enzymatic in vitro synthesis from lactose. The process involves the use of specific glycosyltransferases that catalyze the addition of monosaccharide units to form the oligosaccharide structure. The α1,3/4-fucosyltransferase from Bacteroides fragilis has been identified as an effective enzyme for the synthesis of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial cell factories. Escherichia coli strains engineered to produce lacto-N-tetraose can be further modified to include the GDP-fucose pathway module and a regio-specific glycosyltransferase with α1,3-fucosylation activity. This approach has been shown to produce high yields of this compound, with titers reaching up to 25.68 grams per liter in fed-batch cultivation .
Analyse Chemischer Reaktionen
Types of Reactions: Lacto-N-fucopentaose V primarily undergoes glycosylation reactions, where glycosyltransferases catalyze the addition of monosaccharide units. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by glycosidases.
Common Reagents and Conditions:
Glycosylation: Enzymes such as α1,3/4-fucosyltransferase, GDP-fucose as a donor substrate, and appropriate buffer systems.
Hydrolysis: Glycosidases, such as α1,3/4-L-fucosidases, in suitable buffer conditions.
Major Products: The primary product of glycosylation reactions involving this compound is the formation of complex oligosaccharides. Hydrolysis reactions result in the cleavage of glycosidic bonds, producing monosaccharides such as fucose, galactose, and glucose .
Wissenschaftliche Forschungsanwendungen
Lacto-N-fucopentaose V has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the enzymatic synthesis of oligosaccharides.
Biology: It plays a role in the study of human milk oligosaccharides and their impact on the gut microbiota and immune system development in infants.
Medicine: Research has shown that this compound has potential therapeutic applications in preventing infections and modulating the immune response.
Wirkmechanismus
Lacto-N-fucopentaose V exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. This interaction helps to establish a healthy gut microbiome, which is crucial for the development of the immune system. Additionally, this compound can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .
Vergleich Mit ähnlichen Verbindungen
Lacto-N-fucopentaose V is one of several fucosylated human milk oligosaccharides. Similar compounds include:
Lacto-N-fucopentaose I: Contains a different linkage pattern of fucose.
Lacto-N-fucopentaose II: Has a different arrangement of monosaccharide units.
Lacto-N-fucopentaose III: Varies in the position of fucose attachment.
2’-Fucosyllactose: A simpler structure with fewer monosaccharide units.
This compound is unique due to its specific structure and the presence of α1,3-fucosylation, which influences its biological activity and interactions with the gut microbiota .
Eigenschaften
CAS-Nummer |
60254-64-0 |
|---|---|
Molekularformel |
C32H55NO25 |
Molekulargewicht |
853.8 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
TVVLIFCVJJSLBL-YAQJYVGISA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)




![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
